Cas no 2877656-09-0 (6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide)

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2877656-09-0
- AKOS040878071
- F6799-6036
- 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 6-(Difluoromethyl)-2-methyl-N-(2-methylphenyl)-4-pyrimidinecarboxamide
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- インチ: 1S/C14H13F2N3O/c1-8-5-3-4-6-10(8)19-14(20)12-7-11(13(15)16)17-9(2)18-12/h3-7,13H,1-2H3,(H,19,20)
- InChIKey: PPXYRYNHQYNTPD-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C(F)F)=CC(C(NC2=CC=CC=C2C)=O)=N1
計算された属性
- 精确分子量: 277.10266837g/mol
- 同位素质量: 277.10266837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 54.9Ų
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 324.8±42.0 °C(Predicted)
- 酸度系数(pKa): 10.20±0.70(Predicted)
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6799-6036-20μmol |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-15mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-40mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-30mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-10μmol |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-5μmol |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-10mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-2mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-3mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6799-6036-100mg |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
2877656-09-0 | 100mg |
$248.0 | 2023-09-07 |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamideに関する追加情報
Introduction to 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide (CAS No. 2877656-09-0)
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2877656-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly its difluoromethyl and methylphenyl substituents, contribute to its unique chemical properties and biological interactions, making it a promising candidate for further research and development.
The pyrimidine core of this compound is a well-documented scaffold in drug discovery, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of a difluoromethyl group at the 6-position enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Additionally, the methylphenyl (or p-tolyl) group at the N-position introduces hydrophobicity and influences the compound's binding affinity to biological targets. These structural elements collectively contribute to the compound's potential as a pharmacophore in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on pyrimidine derivatives due to their versatility and efficacy in modulating various biological pathways. The 4-carboxamide functionality in this compound not only adds to its structural complexity but also opens up possibilities for further derivatization and optimization. This moiety is commonly found in bioactive molecules and has been shown to enhance solubility and bioavailability, which are essential for effective drug delivery.
One of the most compelling aspects of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is its potential application in oncology research. Pyrimidine-based compounds have demonstrated significant promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The difluoromethyl group, in particular, has been implicated in enhancing binding interactions with target proteins, thereby increasing the potency of small molecule inhibitors. Several studies have highlighted the role of such substituents in improving pharmacokinetic profiles, which is crucial for clinical success.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel pyrimidine derivatives with therapeutic potential. These computational tools allow researchers to predict the binding affinity and metabolic stability of compounds like 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, enabling more efficient virtual screening and experimental validation. Such methodologies have been instrumental in identifying lead compounds for further development into clinical candidates.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this molecule. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent analytical standards before being subjected to biological testing.
In vitro studies have begun to elucidate the biological activity of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, revealing promising interactions with various cellular targets. Preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases, which are overexpressed in multiple cancer types. Additionally, its ability to modulate signaling pathways associated with cell growth and survival makes it an intriguing candidate for further investigation.
The pharmaceutical industry has long recognized the importance of pyrimidine derivatives in drug development due to their broad spectrum of biological activities. The structural diversity within this class allows for tailored modifications that can optimize pharmacological properties such as selectivity, solubility, and bioavailability. As research continues to uncover new therapeutic applications for pyrimidine-based compounds, compounds like 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide are poised to play a significant role in addressing unmet medical needs.
Future directions in the study of this compound may include exploring its potential as a prodrug or combination therapy agent. Prodrug strategies can enhance drug delivery by converting inactive precursors into active forms within the body, while combination therapy leverages multiple mechanisms of action to improve treatment outcomes. Furthermore, investigating the compound's interaction with cellular machinery at a molecular level could provide insights into its mode of action and identify opportunities for further optimization.
The growing interest in pyrimidine derivatives underscores their importance as pharmacological tools for addressing complex diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidine-4-carboxamide will remain at the forefront of pharmaceutical innovation. Their unique structural features offer a rich foundation for developing next-generation therapeutics that meet the demands of modern medicine.
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